4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 894013-95-7
VCID: VC4823604
InChI: InChI=1S/C22H25FN4O3/c1-30-18-6-4-5-17(14-18)27-15-16(13-21(27)28)24-22(29)26-11-9-25(10-12-26)20-8-3-2-7-19(20)23/h2-8,14,16H,9-13,15H2,1H3,(H,24,29)
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F
Molecular Formula: C22H25FN4O3
Molecular Weight: 412.465

4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

CAS No.: 894013-95-7

Cat. No.: VC4823604

Molecular Formula: C22H25FN4O3

Molecular Weight: 412.465

* For research use only. Not for human or veterinary use.

4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide - 894013-95-7

Specification

CAS No. 894013-95-7
Molecular Formula C22H25FN4O3
Molecular Weight 412.465
IUPAC Name 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Standard InChI InChI=1S/C22H25FN4O3/c1-30-18-6-4-5-17(14-18)27-15-16(13-21(27)28)24-22(29)26-11-9-25(10-12-26)20-8-3-2-7-19(20)23/h2-8,14,16H,9-13,15H2,1H3,(H,24,29)
Standard InChI Key MFVQLJCHHFSSGW-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Molecular Characteristics

  • IUPAC Name: 4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

  • Molecular Formula: C21H24FN3O3

  • Molecular Weight: Approximately 385.43 g/mol

  • Functional Groups:

    • Fluorophenyl group

    • Methoxyphenyl group

    • Piperazine ring

    • Carboxamide functionality

    • Pyrrolidinone moiety

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Core:

    • Piperazine is functionalized with a carboxamide group via acylation reactions.

  • Introduction of the Fluorophenyl Group:

    • Electrophilic aromatic substitution or coupling reactions are used to attach the fluorophenyl group to the piperazine ring.

  • Synthesis of Pyrrolidinone Derivative:

    • The pyrrolidinone moiety is synthesized through cyclization reactions involving amines and carboxylic acid derivatives.

  • Final Coupling:

    • The methoxyphenyl-pyrrolidinone intermediate is coupled with the fluorophenyl-piperazine derivative using carbodiimide-based coupling agents, such as EDC or DCC.

Pharmacological Potential

The compound's structure suggests potential activity in several therapeutic areas:

  • CNS Activity:
    The piperazine scaffold is commonly associated with central nervous system (CNS) activity, potentially acting as a receptor modulator or inhibitor.

  • Anticancer Properties:
    The fluorophenyl and pyrrolidinone groups are often found in molecules with antimitotic or apoptosis-inducing properties.

  • Antiviral and Antibacterial Activity:
    Similar compounds have shown activity against viral enzymes and bacterial cell walls.

Mechanism of Action (Hypothetical)

While specific data for this compound may not be available, related derivatives act by:

  • Binding to protein targets such as enzymes or receptors.

  • Modulating signaling pathways involved in cell proliferation or neurotransmission.

  • Inhibiting pathogen replication by targeting specific viral or bacterial enzymes.

Techniques Used for Characterization

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural confirmation of functional groups
Mass Spectrometry (MS)Determination of molecular weight
Infrared Spectroscopy (IR)Identification of characteristic bonds (e.g., C=O, N-H)
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification

In Vitro Studies

Although specific studies on this compound were not found in the provided data, similar compounds have demonstrated:

  • Cytotoxicity against cancer cell lines.

  • Antiviral activity against HIV and influenza viruses.

  • Modulation of neurological receptors such as serotonin or dopamine receptors.

Potential Applications

  • Development as a CNS-active agent for disorders like anxiety or depression.

  • Exploration as an anticancer agent targeting specific tumor pathways.

  • Use in infectious disease research for antiviral or antibacterial drug development.

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